molecular formula C16H12ClFO2 B2521147 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one CAS No. 451485-73-7

4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one

Cat. No.: B2521147
CAS No.: 451485-73-7
M. Wt: 290.72
InChI Key: JODCITOIRNBODB-VOTSOKGWSA-N
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Description

4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one is a substituted butenone derivative featuring a phenoxyphenyl scaffold with chloro (Cl) and fluoro (F) substituents at the 4- and 3-positions of the phenoxy ring, respectively. Its molecular formula is inferred as C₁₆H₁₁ClF₂O₂ (molecular weight ~290.72) based on structural analogs . The electron-withdrawing nature of the Cl and F substituents likely enhances electrophilicity and influences binding interactions in catalytic or biological systems.

Properties

IUPAC Name

(E)-4-[2-(4-chloro-3-fluorophenoxy)phenyl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO2/c1-11(19)6-7-12-4-2-3-5-16(12)20-13-8-9-14(17)15(18)10-13/h2-10H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCITOIRNBODB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-fluorophenol with a suitable phenyl-substituted butenone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone undergoes Michael addition at the β-carbon due to conjugation with the carbonyl group. Common nucleophiles include Grignard reagents, amines, or thiols.

Reaction TypeReagents/ConditionsProductNotes
1,4-AdditionR-MgX (Grignard) in THF, 0–25°C3-Substituted butan-2-one derivativesStabilized by aryl groups; regioselectivity confirmed in analogs .
Thiol AdditionHS-R in EtOH, catalytic baseβ-Thioether derivativesObserved in similar enones .

Reduction Reactions

The carbonyl and double bond are reducible under distinct conditions:

Target GroupReagents/ConditionsProductSelectivity
C=O ReductionNaBH₄, MeOHSecondary alcohol (3-buten-2-ol)Partial reduction observed in analogs .
C=C ReductionH₂, Pd/C in EtOAcSaturated ketone (4-[2-(4-chloro-3-fluorophenoxy)phenyl]butan-2-one)Full hydrogenation under mild conditions .

Diels-Alder Cycloaddition

The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

DieneConditionsProductYield (Analog Data)
1,3-ButadieneReflux in tolueneBicyclic adduct~60% yield for simpler enones .

Electrophilic Aromatic Substitution

The chloro and fluoro substituents deactivate the aryl ring, directing electrophiles to the para position relative to the phenoxy group:

ElectrophileConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivativeMeta-directing effects of Cl/F reduce reactivity .
HalogenationCl₂/FeCl₃Polyhalogenated arylLimited by steric hindrance .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

ReactionReagents/ConditionsProductOutcome
EpoxidationmCPBA, CH₂Cl₂EpoxideConfirmed in α,β-unsaturated ketones .
Baeyer-VilligerH₂O₂, CF₃COOHLactoneRequ

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for various chemical modifications, making it versatile for creating derivatives with enhanced properties .

Biology

Research indicates that derivatives of 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one exhibit potential biological activities:

  • Antimicrobial Properties : Studies suggest that certain derivatives possess significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Research is ongoing to evaluate the compound's ability to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK, which could lead to therapeutic applications in treating inflammatory diseases .

Medicine

The compound is being explored as a lead molecule in drug discovery. Its structural features allow it to interact with specific receptors and enzymes involved in disease pathways, making it a candidate for developing new therapeutic agents targeting conditions like cancer and chronic inflammation .

Case Study 1: Antimicrobial Activity

A study on the antimicrobial properties of structurally related compounds demonstrated that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Gram-positive bacteria. The following table summarizes the observed effects:

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria

Case Study 2: Cytotoxicity

Research investigating the cytotoxic effects of similar compounds revealed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent.

Activity TypeObserved EffectsReference
CytotoxicitySelective cytotoxicity in cancer cell lines

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways, depending on the specific application and derivative used .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound A : 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one
  • Molecular Formula : C₁₆H₁₂BrFO₂
  • Molecular Weight : 335.17
  • Substituents: Bromo (Br) at 4-position, fluoro (F) at 2-position on phenoxy ring.
  • Key Differences :
    • Br (atomic radius 1.85 Å) is larger than Cl (0.99 Å), increasing steric bulk and polarizability.
    • Bromo substitution may enhance halogen bonding but reduce solubility compared to chloro analogs.
    • Safety: Labeled as irritant (Xi) with precautionary codes (P261, P264, etc.) .
Compound B : 4-(4-Methoxyphenyl)-3-buten-2-one
  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : ~190.22 (estimated)
  • Substituents : Methoxy (OCH₃) at 4-position on phenyl ring.
  • Key Differences: Methoxy is electron-donating, opposing the electron-withdrawing effects of Cl/F. Increased electron density may reduce electrophilicity but improve solubility in polar solvents.

Substituent Variations on the Butenone Chain

Compound C : 4-Chloro-4-phenylbut-3-en-2-one
  • Molecular Formula : C₁₀H₉ClO
  • Molecular Weight : 180.63
  • Substituents: Chloro (Cl) at the 4-position of the butenone chain.
  • Key Differences :
    • The Cl is directly on the α,β-unsaturated ketone, enhancing electrophilicity at the β-carbon.
    • This structural feature increases reactivity in nucleophilic additions or cycloadditions compared to aromatic-substituted analogs.
    • Literature : Used in fluorination studies (e.g., Alvernhe et al., 1997) .

Heterocyclic and Extended Aromatic Systems

Compound D : 4-(2-Furyl)-3-buten-2-one
  • Molecular Formula : C₈H₈O₂
  • Molecular Weight : 136.15
  • Substituents : Furyl (heterocyclic oxygen-containing ring).
  • Key Differences :
    • The furyl group introduces conjugation with the oxygen lone pairs, altering electronic properties.
    • May exhibit unique reactivity in Diels-Alder reactions due to diene character .
Compound E : 4-[4-(1-Naphthalenyl)phenyl]-3-buten-2-one
  • Molecular Formula : C₂₀H₁₆O
  • Molecular Weight : 272.34
  • Substituents : Naphthyl group fused to the phenyl ring.
  • Likely impacts solubility and bioavailability .

Functional Group Comparisons

Compound Substituents Molecular Weight Key Properties
Target Compound 4-Cl, 3-F on phenoxy ring ~290.72 High electrophilicity; potential for halogen bonding.
Compound A (Br/F analog) 4-Br, 2-F on phenoxy ring 335.17 Larger halogen; increased steric hindrance.
Compound B (OCH₃ analog) 4-OCH₃ on phenyl ring ~190.22 Electron-donating group; improved solubility.
Compound C (Cl on chain) Cl on butenone chain 180.63 Enhanced α,β-unsaturated ketone reactivity.
Compound D (Furyl) Furyl substituent 136.15 Heterocyclic conjugation; diene reactivity.
Compound E (Naphthyl) Naphthyl substituent 272.34 Hydrophobic; strong π-π interactions.

Biological Activity

The compound 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one is a synthetic derivative belonging to the class of chalcones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₆H₁₂ClF O₂
  • CAS Number : 451485-73-7
  • Melting Point : 68–70 °C

Biological Activity Overview

Chalcone derivatives have been extensively studied for their antiproliferative , antimicrobial , and anti-inflammatory properties. The specific compound in focus has shown promising results in various biological assays.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeInhibits cancer cell growth in vitro
AntimicrobialExhibits activity against bacterial strains
Anti-inflammatoryReduces inflammatory markers in animal models
CytotoxicityInduces apoptosis in cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant inhibition of various cancer cell lines, suggesting its potential as an anticancer agent. Studies indicate that it induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Mechanisms : Its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms .
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological effects of this chalcone derivative:

  • Cancer Cell Line Study : In a study involving human breast cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as a novel antimicrobial agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound for therapeutic use:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, although detailed pharmacokinetic data are still required.
  • Toxicity Assessment : Initial toxicity evaluations indicate that while the compound is an irritant, its cytotoxic effects are primarily limited to cancer cells, suggesting a degree of selectivity that warrants further investigation .

Q & A

Synthesis and Optimization

Q: What synthetic routes are recommended for synthesizing 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one with high purity, and how can reaction conditions be optimized? A:

  • Core Strategy : Utilize Ullmann coupling or nucleophilic aromatic substitution to attach the 4-chloro-3-fluorophenoxy group to the phenyl ring. For the butenone moiety, employ Claisen-Schmidt condensation between acetophenone derivatives and aldehydes under basic conditions (e.g., NaOH/ethanol) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields by adjusting temperature (80–120°C) and catalyst (e.g., CuI for Ullmann coupling) .
  • Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Structural Characterization

Q: What advanced spectroscopic and crystallographic methods are critical for unambiguous structural confirmation? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve coupling between fluorophenyl and butenone groups. Compare with computational predictions (DFT) .
    • IR : Identify ketone (C=O stretch ~1700 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) bands .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms substituent positions. Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .

Biological Activity Profiling

Q: How should researchers design in vitro assays to evaluate the compound’s bioactivity, particularly in pain modulation or antimicrobial contexts? A:

  • Target Selection : Prioritize sodium channels (Nav1.7) based on structural analogs in sodium channel inhibition studies (e.g., ’s Compound G). Use patch-clamp electrophysiology in DRG neurons .
  • Antimicrobial Screening : Conduct microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans). Include positive controls (e.g., ciprofloxacin) .
  • Data Interpretation : Address variability by correlating substituent electronic effects (Cl/F) with bioactivity using QSAR models .

Stability and Degradation Pathways

Q: What methodologies assess the compound’s stability under varying pH, temperature, and light conditions? A:

  • Accelerated Stability Testing :
    • Thermal : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC-MS. Look for ketone oxidation (quinone formation) .
    • Photolytic : Expose to UV light (320–400 nm) for 48h; monitor aryl-ether bond cleavage using NMR .
  • pH Stability : Dissolve in buffers (pH 1–13) and quantify degradation kinetics. Note hydrolysis of the butenone group in acidic conditions .

Resolving Data Contradictions

Q: How can researchers reconcile conflicting reports on the compound’s reactivity or bioactivity? A:

  • Comparative Analysis : Cross-reference synthetic protocols (e.g., solvent polarity in vs. 13) and analytical thresholds (e.g., HPLC detection limits) .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in ketone) to track reaction pathways. Replicate disputed bioassays with standardized cell lines (e.g., HEK293 for toxicity) .
  • Collaborative Validation : Share samples with independent labs for NMR/X-ray validation to rule out batch-specific impurities .

Computational Modeling

Q: Which computational tools predict the compound’s electronic properties and interaction with biological targets? A:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level (Gaussian 16) to predict HOMO/LUMO energies and Fukui indices for electrophilic sites .
  • Docking Simulations : Use AutoDock Vina to model binding to Nav1.7 (PDB: 6J8E). Prioritize poses with halogen bonding (Cl/F to Arg residues) .

Analytical Method Development

Q: How to validate a sensitive LC-MS/MS method for quantifying the compound in biological matrices? A:

  • Sample Prep : Extract plasma samples via SPE (C18 cartridges) with methanol:water (70:30) elution.
  • LC Conditions : C18 column (2.6 µm, 100 × 2.1 mm), 0.1% formic acid in water/acetonitrile gradient.
  • MS/MS : ESI+ mode; monitor [M+H]⁺→ fragment ions (e.g., m/z 315→214). Validate LOD (0.1 ng/mL) and recovery (>85%) per ICH guidelines .

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